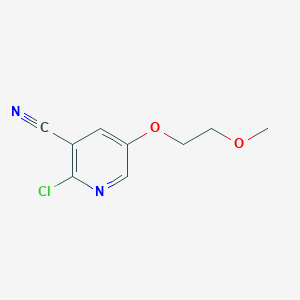

2-Chloro-5-(2-methoxyethoxy)nicotinonitrile

Description

2-Chloro-5-(2-methoxyethoxy)nicotinonitrile is a substituted pyridine derivative characterized by a nitrile group at the 3-position, a chlorine atom at the 2-position, and a 2-methoxyethoxy substituent at the 5-position. This compound belongs to the nicotinonitrile family, which is known for its versatility in pharmaceutical and agrochemical applications due to the electron-withdrawing nitrile group and tunable substituents.

Properties

IUPAC Name |

2-chloro-5-(2-methoxyethoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-13-2-3-14-8-4-7(5-11)9(10)12-6-8/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBDCBRRCBHSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=C(N=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyethoxy)nicotinonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinonitrile and 2-methoxyethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Reaction Mechanism: The nucleophilic substitution reaction occurs at the fifth position of the pyridine ring, where the methoxyethoxy group is introduced.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include:

Batch or Continuous Processing: Depending on the scale of production, either batch or continuous processing methods may be employed.

Catalysts and Solvents: The use of specific catalysts and solvents can enhance the reaction rate and selectivity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the second position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydride or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

2-Chloro-5-(2-methoxyethoxy)nicotinonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but generally includes:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

Pathways Involved: It may modulate specific biochemical pathways, such as those involved in cell signaling or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-5-(2-methoxyethoxy)nicotinonitrile with key analogs based on substituent patterns, physicochemical properties, and biological activities.

Substituent Position and Electronic Effects

- 2-Chloro-5-(trifluoromethyl)nicotinonitrile (CAS 163563-13-1) Structure: Chlorine at 2-position, trifluoromethyl at 5-position. Molecular Weight: 282.65 g/mol. Key Differences: The trifluoromethyl group (strong electron-withdrawing) replaces the 2-methoxyethoxy group (electron-donating).

- 2-Chloro-5-fluoro-6-((4-methoxybenzyl)oxy)nicotinonitrile (CAS 1421066-27-4) Structure: Chlorine at 2-position, fluoro at 5-position, and a 4-methoxybenzyloxy group at 6-position. Molecular Weight: 292.69 g/mol. Key Differences: The 6-position substitution introduces steric bulk, which may hinder interactions with biological targets compared to the 2-methoxyethoxy group at the 5-position in the target compound .

Physicochemical Properties

*LogP values estimated via QSAR modeling. The 2-methoxyethoxy group in the target compound likely increases hydrophilicity compared to trifluoromethyl analogs but reduces solubility relative to amino-substituted derivatives .

Key Research Findings and Trends

Substituent Effects on Bioactivity :

- Chlorine at the 2-position enhances electrophilic reactivity, facilitating covalent binding to biological targets.

- Methoxyethoxy groups improve solubility but may reduce metabolic stability compared to trifluoromethyl substituents .

QSAR Insights :

- Electron-withdrawing groups (e.g., Cl, CF₃) at the 2- and 5-positions correlate with higher binding affinities in anticancer studies .

Synthetic Challenges: Introducing a 2-methoxyethoxy group requires selective etherification, which may compete with side reactions in nicotinonitrile synthesis .

Biological Activity

2-Chloro-5-(2-methoxyethoxy)nicotinonitrile is a chemical compound with the molecular formula . It is a derivative of nicotinonitrile, notable for its potential biological activities, including antimicrobial and anticancer properties. This compound features a chloro group at the second position and a methoxyethoxy group at the fifth position of the pyridine ring, which may influence its biological interactions and mechanisms of action.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may act as an inhibitor of specific cancer-related enzymes, potentially leading to apoptosis in cancer cells. For instance, it has been identified as a potent inhibitor of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in various hematological malignancies and autoimmune disorders .

Case Studies

- Inhibition of MALT1 : In a study focusing on autoimmune disorders, this compound was shown to inhibit MALT1 effectively, suggesting its potential use in treating conditions like rheumatoid arthritis and multiple sclerosis .

- Antibacterial Activity : A series of experiments demonstrated that this compound could significantly reduce the viability of Gram-positive and Gram-negative bacteria in vitro, indicating its broad-spectrum antibacterial potential .

- Cell Line Studies : In assays using cancer cell lines, the compound exhibited cytotoxic effects, leading to reduced cell proliferation and increased rates of apoptosis, particularly in leukemia cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The chloro group may facilitate binding to enzyme active sites, inhibiting their function.

- Signal Transduction Modulation : The compound may alter signaling pathways involved in cell growth and survival, contributing to its anticancer effects.

Summary of Biological Activities

Comparative Analysis with Other Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Compound A (e.g., standard antibiotic) | Yes | No |

| Compound B (e.g., known anticancer agent) | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.